![molecular formula C7H9BrN2 B2896540 3-Bromo-5-methylbenzene-1,2-diamine CAS No. 70733-25-4](/img/structure/B2896540.png)
3-Bromo-5-methylbenzene-1,2-diamine
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Overview
Description
3-Bromo-5-methylbenzene-1,2-diamine (BMDA) is an organic compound that belongs to the class of aromatic amines. It is a colorless solid with a molecular formula of C7H10BrN and a molecular weight of 191.09 g/mol. BMDA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic substances. In addition, BMDA has recently been explored as a potential therapeutic agent for a variety of diseases, particularly those involving inflammation.
Scientific Research Applications
Research and Development Applications : This compound is a significant part of research and development activities across industries. It is used in the development of new chemicals, pharmaceutical products, and other scientific applications. It's part of a larger collection of chemicals and reagents that support diverse areas of scientific research, from life sciences to organic synthesis, and from chromatography to spectroscopy (source: VWR).
Life Science Research : In life science research, 3-Bromo-5-methylbenzene-1,2-diamine plays a role in various sub-fields. It's used in the synthesis of peptides, as well as in the development of different reagents and compounds essential for microbiological and biochemical research (source: VWR).
Chemical Synthesis and Organic Building Blocks : The compound serves as an organic building block in chemical synthesis. It is particularly valuable in the synthesis of aryl compounds, amines, and bromides. These organic building blocks are crucial in creating a wide array of chemical products, including dyes, pharmaceuticals, and polymers (source: Ambeed).
Supporting COVID-19 Research : Products containing 3-Bromo-5-methylbenzene-1,2-diamine are part of the critical supplies needed for ongoing research on viruses, particularly the novel Coronavirus SARS-CoV-2. This highlights the compound's relevance in current global health research endeavors, such as virus detection and vaccine development (source: VWR).
Use in Fluorescence and Polymer Science : The compound is used in the development of fluorescence materials, including fluorescent probes and dyes. These are crucial in various analytical techniques in biochemistry and medical diagnostics. It also finds application in polymer science, contributing to the synthesis of polymers and polymer additives (source: Ambeed).
Mechanism of Action
Target of Action
Benzene derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of 3-Bromo-5-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the compound’s bioavailability.
Result of Action
Benzene derivatives are known to interact with various proteins and enzymes, potentially altering their function .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 3-Bromo-5-methylbenzene-1,2-diamine. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.
properties
IUPAC Name |
3-bromo-5-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVCTNJQZXBGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylbenzene-1,2-diamine |
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